molecular formula C29H48O2 B13830056 Ketohakonanol

Ketohakonanol

Cat. No.: B13830056
M. Wt: 428.7 g/mol
InChI Key: WQSYKNUUKPIYHA-DDEAWHBVSA-N
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Description

Ketohakonanol is a synthetic compound belonging to the class of azole antifungals. It is structurally similar to imidazole and is primarily used for its antifungal properties. The compound is known for its ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby preventing the growth of fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ketohakonanol involves several steps, starting with the preparation of the imidazole ring. The key steps include:

    Formation of the Imidazole Ring: This is achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of the Dichlorophenyl Group: The imidazole ring is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base to introduce the dichlorophenyl group.

    Formation of the Dioxolane Ring: The resulting compound is reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

    Final Assembly: The final step involves the reaction of the intermediate with piperazine and acetyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ketohakonanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Ketohakonanol has a wide range of scientific research applications, including:

Mechanism of Action

Ketohakonanol exerts its effects by inhibiting the enzyme cytochrome P450 14α-demethylase (P45014DM), which is involved in the biosynthesis of ergosterol. By blocking this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to increased membrane permeability and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to effectively inhibit ergosterol synthesis. Its ability to be formulated in various dosage forms, including oral tablets and topical creams, makes it versatile in treating different types of fungal infections .

Properties

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

(4S,4aR,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4-hydroxy-4,6a,6b,9,9,12a,14b-heptamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one

InChI

InChI=1S/C29H48O2/c1-24(2)14-8-15-25(3)19(24)11-17-27(5)20(25)9-10-21-26(4)16-13-23(30)29(7,31)22(26)12-18-28(21,27)6/h19-22,31H,8-18H2,1-7H3/t19-,20+,21+,22+,25-,26+,27+,28+,29-/m0/s1

InChI Key

WQSYKNUUKPIYHA-DDEAWHBVSA-N

Isomeric SMILES

C[C@]12CCC(=O)[C@@]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)(C)O

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)O)C)C)C)C)C

Origin of Product

United States

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